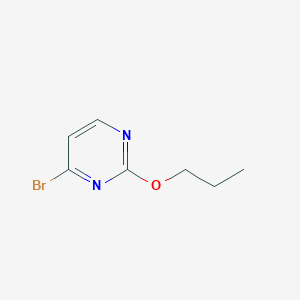

4-Bromo-2-propoxypyrimidine

Description

4-Bromo-2-propoxypyrimidine (CAS: 1247454-13-2) is a brominated pyrimidine derivative characterized by a propoxy group at the 2-position and a bromine atom at the 4-position of the pyrimidine ring. Pyrimidines serve as critical scaffolds in medicinal chemistry and materials science due to their aromatic heterocyclic structure, enabling diverse functionalization. This compound has been utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

4-bromo-2-propoxypyrimidine |

InChI |

InChI=1S/C7H9BrN2O/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |

InChI Key |

BWZYWSCFMSUIBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=CC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Bromination and Substitution Reactions

Pyrimidine derivatives with bromine substituents often undergo nucleophilic substitution at the bromine position. For example:

-

Debromination : In , treatment of 5-bromo-6-bromomethyl derivatives with sodium methoxide led to debromination at the 5-position, yielding compounds with methoxy groups. This suggests that bromine in pyrimidines can be displaced by nucleophiles like methoxide.

-

Nucleophilic Attack : Bromopyrimidines react with nucleophiles (e.g., sodium benzenesulfinate, thiolates) to form substituted derivatives. For instance, sodium benzenesulfinate replaced bromine in a pyrimidinedione derivative to yield benzenesulfonylmethyl-substituted products .

Reaction Conditions and Functional Group Influence

The presence of substituents like propoxy groups may influence reactivity. For example:

-

Electron-Donating Groups : Propoxy groups (electron-donating via resonance) could activate specific positions for electrophilic substitution or stabilize intermediates in nucleophilic reactions.

-

Solvent Effects : In , bromination of pyrimidine derivatives in acetic acid or hydrobromic acid yielded different products, highlighting solvent-dependent regioselectivity.

Suzuki Coupling and Cross-Coupling Reactions

Bromopyrimidines are known to participate in Suzuki coupling reactions. For example:

-

Cross-Coupling with Boronic Acids : In , 2-bromopyrimidine underwent Suzuki coupling with arylboronic acids to form heteroarylpyrimidines. A similar reaction could apply to 4-Bromo-2-propoxypyrimidine, where the bromine acts as a leaving group for coupling with boronates.

Stability and Purification

Pyrimidine derivatives with bromine often require careful purification due to side reactions. For instance:

-

Column Chromatography : In , mixtures of brominated pyrimidines (e.g., 4 and 6) were separated via column chromatography due to poor recrystallization efficiency.

-

Thermal Stability : Bromination reactions in were conducted at elevated temperatures (90–135°C), suggesting thermal stability of the pyrimidine core during substitution.

Potential Reaction Pathways for 4-Bromo-2-propoxypyrimidine

Based on analogous compounds:

-

Nucleophilic Substitution :

-

Electrophilic Substitution :

-

Reaction : Bromine at position 4 may direct electrophiles to position 2 (due to the electron-donating propoxy group).

-

Conditions : Acidic or basic media, depending on the electrophile.

-

-

Suzuki Coupling :

Data Tables: Bromination and Reaction Yields

While no direct data exists for 4-Bromo-2-propoxypyrimidine, related bromination yields and conditions from are illustrative:

| Compound | Solvent | Temperature | Yield | Key Products |

|---|---|---|---|---|

| 3,6-Dimethyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione (2) | Acetic acid | 125–135°C | 65.4% | 5-bromo-6-bromomethyl derivative (4) |

| 46% HBr | 90–95°C | 45.9% | 4 | |

| Acetic acid + H₂O | 125–135°C | 82.7% | 4 |

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity (e.g., as a ligand for receptors).

Medicine: Research into its pharmacological properties and potential therapeutic applications.

Industry: May serve as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

- The specific mechanism of action for 4-bromo-2-propoxypyrimidine depends on its target. It could interact with enzymes, receptors, or other cellular components.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs, focusing on substituent variations, molecular weights, and similarity metrics:

Key Observations :

- Substituent Effects: The 2-propoxy group in 4-Bromo-2-propoxypyrimidine enhances lipophilicity compared to smaller substituents like methoxy (OCH₃) or amino (NH₂) groups. This impacts solubility and bioavailability .

- Reactivity : Bromine at the 4-position facilitates nucleophilic aromatic substitution, a common route for further functionalization .

- Crystallography : Analogues like 4-Bromo-2-methoxypyrimidine exhibit planar pyrimidine rings stabilized by hydrogen bonding (N–H···N), enhancing thermal stability .

Biological Activity

4-Bromo-2-propoxypyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 4-bromo-2-propoxypyrimidine, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

4-Bromo-2-propoxypyrimidine features a bromine atom and a propoxy group attached to the pyrimidine ring. The presence of these substituents is crucial for its biological activity, influencing both its pharmacokinetics and interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives can exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In particular, 4-bromo-2-propoxypyrimidine has been shown to inhibit COX-2 activity, which is associated with inflammatory processes.

- In vitro Studies : A study reported that related pyrimidines demonstrated IC50 values against COX-2 ranging from 23.8 to 42.1 μM, suggesting that modifications like bromination can enhance anti-inflammatory potency .

- Mechanism of Action : The compound likely exerts its effects by downregulating inflammatory mediators such as prostaglandins and nitric oxide, similar to other pyrimidine derivatives .

3. Anticancer Potential

There is emerging evidence supporting the anticancer properties of pyrimidines. Compounds with similar structures have been evaluated for their ability to inhibit tumor cell proliferation.

- Research Findings : Studies have indicated that certain pyrimidines can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Efficacy Data

| Biological Activity | IC50 (μM) | Reference |

|---|---|---|

| COX-2 Inhibition | 23.8 - 42.1 | |

| Antibacterial (E. coli) | Not specified | |

| Anticancer (HeLa cells) | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of 4-bromo-2-propoxypyrimidine can be influenced by its structural components:

- Bromine Substitution : The presence of bromine at the 4-position enhances lipophilicity and may improve binding affinity to biological targets.

- Propoxy Group : This substituent contributes to the overall solubility and may facilitate better interaction with cellular membranes.

Q & A

Q. How can researchers address gaps in the literature on 4-Bromo-2-propoxypyrimidine applications?

- Methodological Answer : Conduct a systematic review using databases like SciFinder or Reaxys to identify understudied areas (e.g., photophysical properties). Formulate hypotheses using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) and design experiments targeting these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.